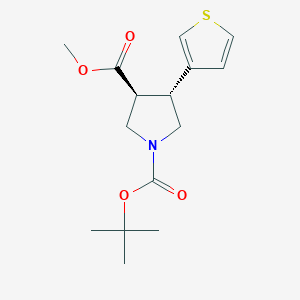

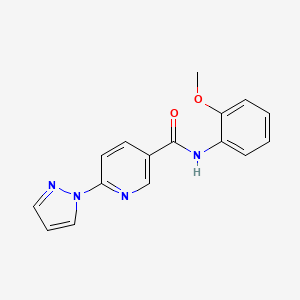

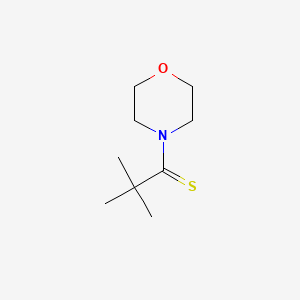

![molecular formula C19H22N6O2S B2475418 2-((3-(4-甲基苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-((四氢呋喃-2-基)甲基)乙酰胺 CAS No. 941991-26-0](/img/structure/B2475418.png)

2-((3-(4-甲基苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-((四氢呋喃-2-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazolopyrimidine ring and a tetrahydrofuran ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic rings. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and the electronic properties of its heterocyclic rings. For example, the triazolopyrimidine ring might participate in reactions with nucleophiles or electrophiles .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide”, also known as “2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide”.

Anticancer Activity

This compound has shown potential as an anticancer agent. The triazolo[4,5-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer cell proliferation. Studies have demonstrated that derivatives of this scaffold can effectively inhibit the growth of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) by targeting specific kinases .

Antimicrobial Properties

The compound exhibits significant antimicrobial properties. The presence of the triazole ring enhances its ability to interact with microbial enzymes, disrupting their function. This makes it a promising candidate for developing new antibiotics, particularly against resistant strains of bacteria .

Anti-inflammatory Effects

Research indicates that this compound can act as an anti-inflammatory agent. The triazolo[4,5-d]pyrimidine core has been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is valuable for treating chronic inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Agents

The compound has potential applications in neuroprotection. It can inhibit enzymes that degrade neurotransmitters, thereby enhancing their availability in the brain. This makes it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Activity

The triazolo[4,5-d]pyrimidine scaffold is also being explored for its antiviral properties. It can inhibit viral replication by targeting viral enzymes, making it a potential therapeutic agent against viruses such as HIV and hepatitis .

Fluorescent Probes

The compound can be used as a fluorescent probe in biochemical assays. The triazole ring can be modified to enhance its fluorescence, making it useful for imaging and tracking biological processes in real-time .

Polymer Chemistry

In polymer chemistry, this compound can be used as a building block for creating novel polymers with unique properties. The triazole and pyrimidine rings provide sites for further functionalization, allowing the synthesis of polymers with specific characteristics for industrial applications .

作用机制

Target of Action

The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .

Biochemical Pathways

The inhibition of LSD1 by this compound leads to changes in the methylation state of lysine residues, which can affect various biochemical pathways. These changes can lead to the inhibition of cancer proliferation and migration .

Pharmacokinetics

The compound’s structure-activity relationship studies (sars) were conducted by exploring three regions of this scaffold, leading to the discovery of a potent lsd1 inhibitor .

Result of Action

When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed .

安全和危害

未来方向

属性

IUPAC Name |

2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-13-4-6-14(7-5-13)10-25-18-17(23-24-25)19(22-12-21-18)28-11-16(26)20-9-15-3-2-8-27-15/h4-7,12,15H,2-3,8-11H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVWVNCAVNYTJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4CCCO4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

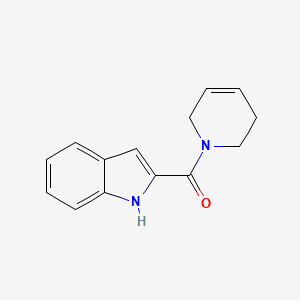

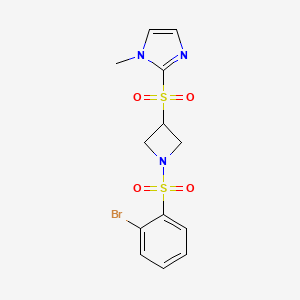

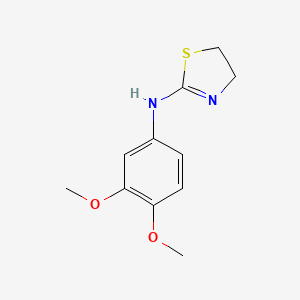

![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)

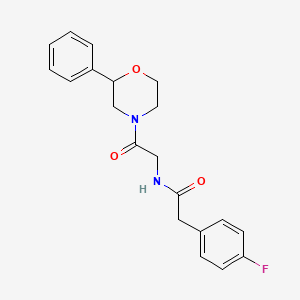

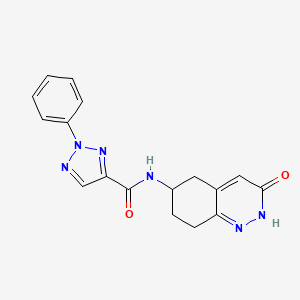

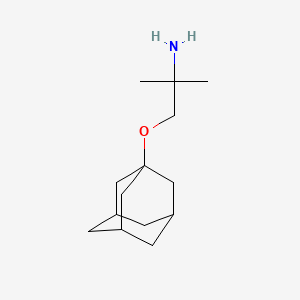

![2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2475343.png)

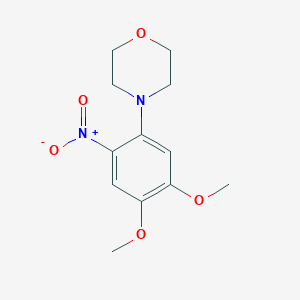

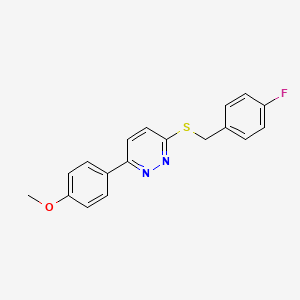

![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)